Cas no 2228706-74-7 (5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene)

5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene
- EN300-1976946
- 2228706-74-7
-
- インチ: 1S/C10H12ClNO4/c1-15-9-6-8(11)5-7(10(9)16-2)3-4-12(13)14/h5-6H,3-4H2,1-2H3
- InChIKey: LLJMSZOJOCLTSQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=C(C=1)CC[N+](=O)[O-])OC)OC
計算された属性
- せいみつぶんしりょう: 245.0454856g/mol
- どういたいしつりょう: 245.0454856g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976946-0.25g |
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene |
2228706-74-7 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1976946-5g |
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene |
2228706-74-7 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1976946-2.5g |
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene |
2228706-74-7 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1976946-5.0g |
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene |
2228706-74-7 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1976946-10.0g |
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene |
2228706-74-7 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1976946-0.05g |
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene |
2228706-74-7 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1976946-1g |
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene |
2228706-74-7 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1976946-0.1g |
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene |
2228706-74-7 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1976946-0.5g |
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene |
2228706-74-7 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1976946-1.0g |
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene |
2228706-74-7 | 1g |
$986.0 | 2023-05-26 |
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzeneに関する追加情報
5-Chloro-1,2-Dimethoxy-3-(2-Nitroethyl)Benzene: A Comprehensive Overview
5-Chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene, also known by its CAS number CAS No. 2228706-74-7, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of aromatic compounds and is characterized by its benzene ring substituted with a chlorine atom, two methoxy groups, and a nitroethyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various research and industrial fields.
The synthesis of 5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene involves a series of multi-step reactions, including nucleophilic substitution, oxidation, and coupling processes. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its production. Researchers have explored the use of microwave-assisted synthesis and catalytic systems to optimize reaction conditions and minimize by-products.
One of the most significant applications of this compound lies in the field of pharmaceuticals. The nitro group in the molecule is known to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for drug development. Recent studies have focused on modifying the substituents on the benzene ring to enhance bioavailability and reduce toxicity. For instance, researchers at the University of California have reported promising results in preclinical trials where derivatives of this compound showed enhanced efficacy in treating chronic inflammatory diseases.
In addition to its pharmaceutical applications, 5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene has found utility in materials science. The methoxy groups in the molecule contribute to its hydrophilicity, making it suitable for use in polymer formulations and coatings. A study published in the Journal of Materials Chemistry highlighted its potential as a stabilizing agent in polyurethane foams, significantly improving their thermal stability and mechanical properties.
The environmental impact of this compound has also been a topic of recent research. While it is not classified as a hazardous material under current regulations, studies have shown that its degradation products can exhibit mild toxicity to aquatic organisms. Efforts are underway to develop biodegradable analogs that retain the beneficial properties while reducing environmental risks.
In conclusion, 5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene (CAS No. 2228706-74-7) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As advancements in synthetic methods and material science continue to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.
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